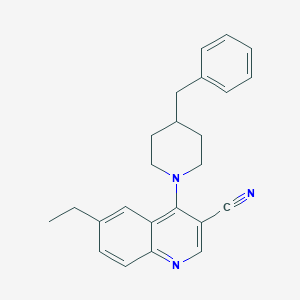

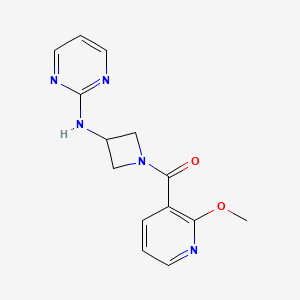

4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzylpiperidine is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Synthesis Analysis

4-Benzylpiperidine can be synthesized by reacting 4-Cyanopyridine with toluene to give 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular structure of 4-Benzylpiperidine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzylpiperidine include a molar mass of 175.275 g·mol −1 .Scientific Research Applications

Synthesis Techniques

Research has developed facile one-pot synthesis methods for quinoline derivatives, highlighting the importance of efficient synthetic routes in organic chemistry. These methods are crucial for preparing compounds that could have various scientific and medicinal applications. One study presents a facile one-pot synthesis method for 3-aminoquinolines, which are key intermediates for further chemical transformations (Wang et al., 2004).

Medicinal Chemistry Applications

Quinoline derivatives are extensively studied for their potential medicinal applications. For example, compounds synthesized from quinoline carbonitriles have been explored for their antimicrobial properties. Such studies are critical for discovering new therapeutic agents (Elkholy & Morsy, 2006).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of similar compounds involve creating and identifying novel quinoline derivatives through various reactions. This includes studies on the reactivity of these compounds towards different chemical reagents, which is essential for understanding their chemical behavior and potential applications (Rong et al., 2009).

Antiproliferative Properties

Some quinoline derivatives have been investigated for their antiproliferative properties against cancer cell lines. These studies are pivotal for developing new anticancer drugs. For instance, benzochromene derivatives have shown potential in inducing apoptosis and cell cycle arrest in colorectal cancer cell lines, highlighting the therapeutic potential of quinoline-related compounds (Ahagh et al., 2019).

Antioxidant Activities

Fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, which are structurally related to quinolines, have been synthesized and evaluated for their antioxidant activities. This research is significant for the development of compounds that could mitigate oxidative stress-related diseases (Salem et al., 2015).

Mechanism of Action

Target of Action

It is structurally similar to 4-benzylpiperidine , which acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

Based on its structural similarity to 4-benzylpiperidine , it may interact with monoamine transporters to induce the release of monoamines, particularly dopamine and norepinephrine .

Biochemical Pathways

Based on its structural similarity to 4-benzylpiperidine , it may affect the monoaminergic system, particularly the dopaminergic and noradrenergic pathways .

Pharmacokinetics

Based on its structural similarity to 4-benzylpiperidine , it may have a fast onset of action and a short duration .

Result of Action

Based on its structural similarity to 4-benzylpiperidine , it may increase the synaptic concentrations of dopamine and norepinephrine, potentially leading to increased neuronal activity in pathways where these neurotransmitters play a role .

Safety and Hazards

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

properties

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3/c1-2-18-8-9-23-22(15-18)24(21(16-25)17-26-23)27-12-10-20(11-13-27)14-19-6-4-3-5-7-19/h3-9,15,17,20H,2,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRVSYUYTSCJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperidin-1-yl)-6-ethylquinoline-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2820322.png)

![Tert-butyl 4-[2-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine-1-carboxylate](/img/structure/B2820328.png)

![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)

![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)

![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)

![Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2820337.png)